

Ticagrelor-d4: A Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: *Ticagrelor-d4*

Cat. No.: *B15573000*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for **Ticagrelor-d4**, a deuterated internal standard essential for the quantitative analysis of the antiplatelet drug Ticagrelor. This document outlines the critical data points, experimental methodologies, and analytical workflows used to ensure the identity, purity, and quality of this stable isotope-labeled compound.

Introduction to Ticagrelor-d4

Ticagrelor is a reversible P2Y₁₂ receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. **Ticagrelor-d4**, a deuterated analog of Ticagrelor, serves as an indispensable internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Ticagrelor in biological matrices. The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analyses, while maintaining nearly identical chemical and physical properties.

A Certificate of Analysis for **Ticagrelor-d4** is a formal document that provides detailed information about the quality and purity of a specific batch of the compound. This guide will delve into the key components of a typical **Ticagrelor-d4** CoA.

Data Presentation: Summary of Quantitative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Ticagrelor-d4**. These values are representative and may vary between different batches and suppliers.

Table 1: General Information and Physical Properties

Parameter	Specification
Product Name	Ticagrelor-d4
CAS Number	1265911-54-3
Molecular Formula	C ₂₃ H ₂₄ D ₄ F ₂ N ₆ O ₄ S
Molecular Weight	526.59 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol

Table 2: Analytical Data

Analysis	Method	Result
Chemical Purity	HPLC	≥99.5%
Isotopic Purity	Mass Spectrometry	≥98%
Identity Confirmation	¹ H NMR, Mass Spectrometry	Conforms to Structure
Residual Solvents	¹ H NMR or GC-MS	Complies with ICH Q3C
Assay (as is)	qNMR or HPLC	95.0% - 105.0%

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis for **Ticagrelor-d4**.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Ticagrelor-d4** by separating it from any non-deuterated Ticagrelor and other impurities.

Instrumentation:

- HPLC system with a UV detector

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5) in a gradient or isocratic elution. A typical isocratic mobile phase could be Acetonitrile:Water with 0.1% Formic Acid (55:45 v/v).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Column Temperature: 30 °C

Sample Preparation:

- Accurately weigh approximately 1 mg of **Ticagrelor-d4** and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 0.1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the **Ticagrelor-d4** peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Objective: To confirm the molecular weight of **Ticagrelor-d4** and determine its isotopic purity.

Instrumentation:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Scan Mode: Full scan for molecular weight confirmation and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for isotopic distribution.
- Expected $[M+H]^+$: m/z 527.2
- Expected $[M-H]^-$: m/z 525.2

Sample Preparation: A diluted solution of **Ticagrelor-d4** in a suitable solvent is infused directly into the mass spectrometer or injected through an LC system.

Data Analysis: The isotopic purity is determined by comparing the peak intensity of the deuterated molecule to the intensities of the non-deuterated and partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of **Ticagrelor-d4**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Conditions:

- Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.

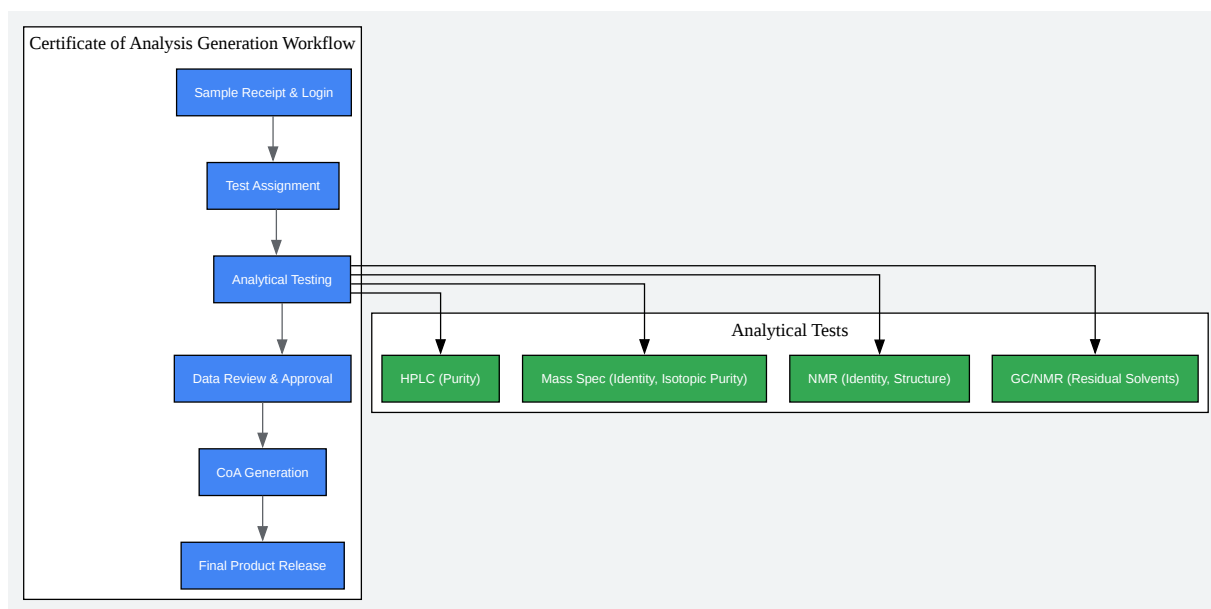
- Nuclei: ^1H NMR, ^{13}C NMR, and ^{19}F NMR.
- Internal Standard: Tetramethylsilane (TMS).

Sample Preparation: Dissolve 5-10 mg of **Ticagrelor-d4** in approximately 0.7 mL of the deuterated solvent.

Data Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values. The absence of signals at the positions where protons have been replaced by deuterium confirms the deuteration sites. The overall spectrum should be consistent with the structure of Ticagrelor.

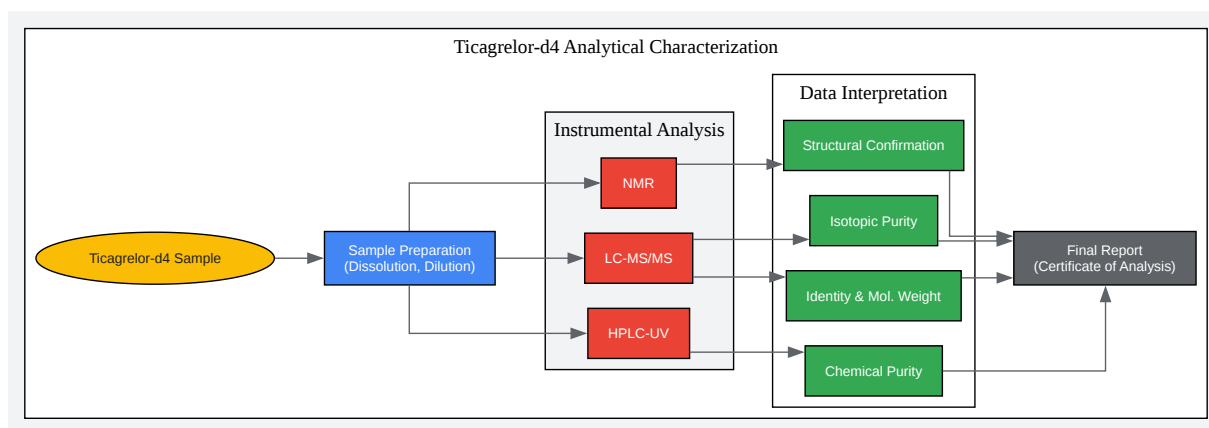
Mandatory Visualizations

The following diagrams illustrate the workflows associated with generating a Certificate of Analysis and the analytical characterization of **Ticagrelor-d4**.



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Caption: General workflow for generating a Certificate of Analysis.



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Caption: Analytical workflow for the characterization of **Ticagrelor-d4**.

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